molecular formula C7H9NO2 B13510040 (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

カタログ番号: B13510040
分子量: 139.15 g/mol
InChIキー: DRMNZTFLOOSXIN-ZXZARUISSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C7H9NO2

分子量

139.15 g/mol

IUPAC名

(1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C7H9NO2/c1-7(2)3-4(7)6(10)8-5(3)9/h3-4H,1-2H3,(H,8,9,10)/t3-,4+

InChIキー

DRMNZTFLOOSXIN-ZXZARUISSA-N

異性体SMILES

CC1([C@@H]2[C@H]1C(=O)NC2=O)C

正規SMILES

CC1(C2C1C(=O)NC2=O)C

製品の起源

United States
Foundational & Exploratory

An In-Depth Technical Guide to (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione: A Key Intermediate in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in Antiviral Therapy

The relentless pursuit of effective antiviral agents has led to the identification of unique molecular scaffolds that serve as the foundation for potent therapeutics. Among these, the rigid, bicyclic structure of 3-azabicyclo[3.1.0]hexane has emerged as a "privileged scaffold," particularly in the design of protease inhibitors. This guide focuses on a critical derivative of this scaffold: (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione . This specific stereoisomer is a pivotal building block in the synthesis of groundbreaking antiviral drugs, including the Hepatitis C virus (HCV) protease inhibitor Boceprevir and Nirmatrelvir, a key component of the COVID-19 therapeutic, Paxlovid.[1][2]

The constrained conformation of the 3-azabicyclo[3.1.0]hexane ring system, particularly when substituted with gem-dimethyl groups at the 6-position, imparts a fixed spatial orientation to the molecule.[3] This structural rigidity is crucial for precise binding to the active sites of viral proteases, leading to enhanced potency and selectivity.[3] This technical guide will provide a comprehensive overview of the molecular structure, synthesis, characterization, and critical applications of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Molecular Structure and Physicochemical Properties

(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a chiral molecule with a fused cyclopropane and pyrrolidine-2,4-dione ring system. The stereochemistry, designated as (1R,5S), is critical for its biological relevance as a pharmaceutical intermediate.

PropertyValueSource
Molecular Formula C₇H₉NO₂[4]
Molecular Weight 139.15 g/mol [4]
CAS Number 194421-56-2[4]
IUPAC Name (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Appearance Expected to be a solid at room temperature[5]

The dione functionality at the 2 and 4 positions of the azabicyclo-hexane ring makes this molecule a versatile precursor for further chemical modifications in multi-step syntheses of complex drug molecules.

Caption: 2D structure of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

Synthesis and Characterization

The synthesis of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a critical step in the overall production of antiviral drugs. While various methods exist for the construction of the 3-azabicyclo[3.1.0]hexane core, a common and industrially relevant approach involves the conversion of caronic anhydride, the oxygen-containing analog.[6]

Synthetic Pathway Overview

A plausible and scalable synthetic route starts from readily available precursors and proceeds through key intermediates. The following diagram illustrates a conceptual synthetic workflow.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Amination and Cyclization cluster_3 Downstream Application start1 cis-Cypermethric Acid or other cyclopropane precursors intermediate1 (1R,5S)-6,6-dimethyl-3- oxabicyclo[3.1.0]hexane-2,4-dione (Caronic Anhydride) start1->intermediate1 Oxidation/ Cyclization target (1R,5S)-6,6-dimethyl-3- azabicyclo[3.1.0]hexane-2,4-dione intermediate1->target Amination/ Ring Opening/ Recyclization application Synthesis of Antiviral Drugs (e.g., Boceprevir, Nirmatrelvir) target->application Further Elaboration

Caption: Conceptual workflow for the synthesis of the target molecule and its application.

Experimental Protocol: Synthesis from Caronic Anhydride

This protocol is a representative method based on the amination of the corresponding oxabicyclo- a common strategy for preparing such nitrogen-containing heterocycles.[6]

Step 1: Amination of (1R,5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione (Caronic Anhydride)

  • To a stirred solution of (1R,5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a solution of aqueous ammonia (excess, e.g., 5-10 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude product, a mixture of isomeric amides, can be used in the next step without further purification or can be purified by column chromatography.

Step 2: Cyclization to (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

  • Dissolve the crude amide from the previous step in a high-boiling aprotic solvent (e.g., toluene or xylene).

  • Add a dehydrating agent, such as acetic anhydride or a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux (typically 110-140 °C) for 4-8 hours, with continuous removal of water using a Dean-Stark apparatus if necessary.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

Characterization

The structural elucidation of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl groups as two singlets, and distinct multiplets for the cyclopropyl and pyrrolidine ring protons. The specific chemical shifts and coupling constants would confirm the stereochemistry. For a closely related derivative, methyl (1R,2S,5S)-3-((S)-3,3-dimethyl-2-pivalamidobutanoyl)-6,6-dimethyl-3-azabicyclo [3.1. 0]hexane-2-carboxylate, characteristic proton signals were observed.[7]

    • ¹³C NMR: The carbon NMR spectrum for the non-chiral 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been reported, and the chiral target molecule is expected to show a similar pattern with distinct signals for the carbonyl carbons, the quaternary carbon of the gem-dimethyl group, the methyl carbons, and the carbons of the bicyclic ring system.[4]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (139.15 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the dione functionality (C=O stretching) in the region of 1700-1750 cm⁻¹, and N-H stretching vibrations around 3200-3400 cm⁻¹.

Applications in Drug Development

The primary and most significant application of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is as a key chiral building block in the synthesis of potent antiviral drugs. Its rigid structure serves as a crucial component of the P2 moiety in protease inhibitors, which are designed to mimic the natural substrate of the viral protease.

Role in Boceprevir Synthesis

Boceprevir is a first-generation HCV NS3/4A protease inhibitor. The (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate moiety, derived from the title compound, constitutes the P2 fragment of Boceprevir.[3] This fragment plays a critical role in the binding of the drug to the active site of the HCV protease, contributing significantly to its inhibitory activity.[3] The synthesis of Boceprevir involves the coupling of this key intermediate with other amino acid derivatives.[8]

Role in Nirmatrelvir (Paxlovid) Synthesis

Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro) and is the active antiviral component of Paxlovid. The synthesis of Nirmatrelvir also utilizes a derivative of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane.[7] Specifically, methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a key starting material that is elaborated through a series of coupling reactions to form the final drug molecule.[7]

The following diagram illustrates the central role of this scaffold in the synthesis of these two important antiviral agents.

Drug_Synthesis_Pathway cluster_0 Core Intermediate cluster_1 Key Derivatives cluster_2 Antiviral Drugs core (1R,5S)-6,6-dimethyl-3- azabicyclo[3.1.0]hexane-2,4-dione deriv1 (1R,2S,5S)-methyl 6,6-dimethyl-3- azabicyclo[3.1.0]hexane-2-carboxylate core->deriv1 Reduction/ Esterification drug1 Boceprevir (HCV Protease Inhibitor) deriv1->drug1 Peptide Coupling & Further Modifications drug2 Nirmatrelvir (SARS-CoV-2 Mpro Inhibitor) deriv1->drug2 Peptide Coupling & Further Modifications

Caption: Role of the core intermediate in the synthesis of Boceprevir and Nirmatrelvir.

Conclusion and Future Perspectives

(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is more than just a complex organic molecule; it is a testament to the power of rational drug design and the importance of chiral synthesis in modern medicine. Its rigid, stereochemically defined structure has proven to be an invaluable asset in the development of life-saving antiviral therapies. The continued demand for novel antiviral agents against existing and emerging viral threats ensures that this privileged scaffold and its derivatives will remain a focal point of research and development in the pharmaceutical industry. Future work in this area may focus on the development of even more efficient and stereoselective synthetic routes to this key intermediate, as well as the exploration of its potential in the design of inhibitors for other viral proteases and enzymes.

References

  • Synthesis of Optically Active SARS-CoV-2 Mpro inhibitor drug Nirmatrelvir (Paxlovid): an Approved Treatment of COVID-19. PMC. [Link]

  • ZA200904333B - Process for the preparation of 6,6-Dimethyl-3-azabicyclo-[3.1.0]-hexane compounds utilizing bisulfite intermediate.
  • dirhodium(ii) tetrakis[methyl 2-pyrrolidone-5(r)-carboxylate. Organic Syntheses Procedure. [Link]

  • PAXLOVID - New Drug Approvals. New Drug Approvals. [Link]

  • CN114163375B - Synthesis method of 6,6-dimethyl-3-azabicyclo [3.1.0] hexane or derivative thereof.
  • Paxlovid: Mechanism of Action, Synthesis, and In Silico Study. PMC - NIH. [Link]

  • EP1963267B1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
  • ZA200904333B - Process for the preparation of 6,6-Dimethyl-3-azabicyclo-[3.1.0]-hexane compounds utilizing bisulfite intermediate.
  • Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation. ResearchGate. [Link]

  • WO2004113295A1 - Process and intermediates for the preparation of (1r,2s,5s)-6,6-dimethyl-3-azabicyclo[7][9]hexane-2-carboxylates or salts thereof. Google Patents.

  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | C7H9NO2 | CID 10749252. PubChem. [Link]

  • Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF- Β Inducing Kinase via Catalytic C–H Activation. Who we serve. [Link]

  • A diastereoselective synthesis of boceprevir's gem -dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient cis -cypermethric acid. ResearchGate. [Link]

  • A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. Bentham Open. [Link]

  • Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. PubMed. [Link]

  • Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-Catalyzed Intramolecular Cyclopropanation. ResearchGate. [Link]

  • (1R,5S)-6,6-Dimethyl-3-oxabicyclo(3.1.0)hexane-2,4-dione. PubChem. [Link]

  • (1R,5S)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. NextSDS. [Link]

  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Chemsrc. [Link]56-2_944743.html)

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS 194421-56-2)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of the compound with CAS number 194421-56-2, scientifically named 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. This molecule is a notable heterocyclic compound, recognized for its role as a key intermediate in the synthesis of various pharmaceutical agents, including antiviral drugs.[1][2][3][4][5][6] Its unique bicyclic structure, containing a fused cyclopropane and pyrrolidinedione ring system, imparts specific stereochemical and reactive characteristics that are of significant interest in medicinal and synthetic organic chemistry.

Chemical Identity and Molecular Structure

6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a derivative of the 3-azabicyclo[3.1.0]hexane scaffold, a structural motif present in a number of biologically active molecules.[7][8] The presence of two methyl groups at the C6 position and two carbonyl groups within the five-membered ring defines its specific identity.

IdentifierValue
CAS Number 194421-56-2[9]
IUPAC Name 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione[9]
Molecular Formula C₇H₉NO₂[9]
Molecular Weight 139.15 g/mol [9]
Canonical SMILES CC1(C2C1C(=O)NC2=O)C[9]
InChI Key DRMNZTFLOOSXIN-UHFFFAOYSA-N[9]
Synonyms 3-Azabicyclo[3.1.0]hexane-2,4-dione, 6,6-dimethyl-[9]

Molecular Structure Diagram:

Caption: 2D structure of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in various systems, including its solubility, stability, and suitability for specific applications. While experimentally determined data for CAS 194421-56-2 is limited in publicly accessible literature, a combination of predicted data and information from safety data sheets provides valuable insights.

Table of Physicochemical Properties:

PropertyValue/InformationSource
Appearance White to off-white solid[10]
Melting Point Not available (experimentally)[11]
Boiling Point (Predicted) 278.1 ± 9.0 °C at 760 mmHg[11]
Density (Predicted) 1.2 ± 0.1 g/cm³[11]
pKa (Predicted) 11.81 ± 0.40[10]
LogP (Predicted) -0.30[11]
Vapor Pressure (Predicted) 0.0 ± 0.6 mmHg at 25°C[11]
Solubility No quantitative data available. Likely soluble in polar organic solvents.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of a chemical compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹³C NMR spectrum for 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is available in the PubChem database.[9] This data is crucial for confirming the carbon framework of the molecule.

  • Source: Institute of Organic Chemistry, University of Vienna (as cited in PubChem)[9]

Note: At the time of this guide's compilation, publicly available ¹H NMR, Infrared (IR), and Mass Spectrometry (MS) data for CAS 194421-56-2 were not found. Researchers are advised to acquire this data experimentally for comprehensive characterization.

Chemical Reactivity and Stability

The reactivity of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is largely dictated by the functionalities present in its structure: the amide (lactam) bonds and the strained cyclopropane ring.

  • Lactam Reactivity: The five-membered ring contains two amide-like carbonyl groups. The nitrogen atom is susceptible to substitution reactions, and the carbonyl groups can undergo nucleophilic attack. The bicyclic nature of the system may influence the reactivity compared to a simple succinimide.

  • Cyclopropane Ring Strain: The fused cyclopropane ring is a source of ring strain, which can make it susceptible to ring-opening reactions under certain conditions, such as with strong acids, bases, or in the presence of certain transition metals.

Proposed Analytical Methodology

While a specific, validated analytical method for the routine analysis of CAS 194421-56-2 is not published, a general approach using High-Performance Liquid Chromatography (HPLC) can be proposed based on methods for similar small molecules and lactam-containing compounds. This method would be suitable for assessing purity and for in-process controls during synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To develop a representative HPLC method for the determination of the purity of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions (Starting Point for Method Development):

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

Method Validation (as per ICH guidelines): For a robust and reliable method, validation should be performed to assess:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Robustness

Workflow Diagram:

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve sample in diluent injection Inject sample sample_prep->injection mobile_phase_prep Prepare and degas mobile phases separation Separation on C18 column mobile_phase_prep->separation injection->separation detection UV Detection separation->detection integration Integrate chromatogram detection->integration quantification Calculate purity integration->quantification

Caption: A general workflow for the HPLC analysis of CAS 194421-56-2.

Safety, Handling, and Storage

As a laboratory chemical, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione should be handled with appropriate precautions to minimize exposure and ensure safety. The information provided in the Safety Data Sheet (SDS) should always be consulted before handling this compound.[12][13]

Hazard Identification:

  • Acute Oral Toxicity: May be harmful if swallowed.[13]

  • Skin Irritation: Causes skin irritation.[13]

  • Eye Irritation: Causes serious eye irritation.[13]

  • Respiratory Irritation: May cause respiratory irritation.[13]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[12]

  • Wash hands thoroughly after handling.[13]

Storage Recommendations:

  • Store in a cool, dry, and well-ventilated place.[12]

  • Keep the container tightly closed.[12]

  • It is recommended to store under an inert atmosphere as the compound may be hygroscopic.[12]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[12]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[12]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[12]

Conclusion

6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS 194421-56-2) is a valuable building block in synthetic and medicinal chemistry. This guide has summarized the available physical and chemical data for this compound. While some experimentally determined data, particularly spectroscopic information, is limited in the public domain, the provided information on its identity, predicted properties, and safety considerations serves as a crucial resource for researchers. It is strongly recommended that users of this compound perform their own analytical characterization to confirm its identity and purity for their specific applications.

References

  • MSDS of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. (URL not provided in search results)
  • SAFETY DATA SHEET - Fisher Scientific. (URL not provided in search results)
  • dirhodium(ii) tetrakis[methyl 2-pyrrolidone-5(r)-carboxylate - Organic Syntheses Procedure. Available from: [Link]

  • SAFETY DATA SHEET - Sigma-Aldrich. (URL not provided in search results)
  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | C7H9NO2 | CID 10749252 - PubChem. Available from: [Link]

  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | Chemsrc. Available from: [Link]

  • 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors - Semantic Scholar. (URL not provided in search results)
  • (1R,5S)-6,6-Dimethyl-3-oxabicyclo(3.1.0)hexane-2,4-dione - PubChem. Available from: [Link]

  • Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-Catalyzed Intramolecular Cyclopropanation - ResearchGate. Available from: [Link]

  • Boceprevir: a protease inhibitor for the treatment of hepatitis C - PubMed. Available from: [Link]

  • From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - MDPI. Available from: [Link]

  • Boceprevir - PubMed. Available from: [Link]

  • boceprevir (CHEBI:68621) - EMBL-EBI. Available from: [Link]

  • (1R,5S)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2,4-dione - NextSDS. Available from: [Link]

  • Development of New Effective Methods for the Synthesis of Lembehynes A–C Exhibiting Cytotoxic and Neuritogenic Activity " - Semantic Scholar. (URL not provided in search results)
  • 3-Azabicyclo[3.1.0]hexane-2,4-dione, 6,6-dimethyl-3-phenyl- - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Available from: [Link]

  • 6,6-Dimethyl-3-azabicyclo(3.1.0)hexane | C7H13N - PubChem. Available from: [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - Beilstein Journals. Available from: [Link]

  • Articles Efficacy of boceprevir, an NS3 protease inhibitor, in combination with peginterferon alfa-2b and ribavirin in treatment - NATAP. (URL not provided in search results)
  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications. Available from: [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones - RSC Publishing. Available from: [Link]

  • Thermal Stability of Hexamethyldisiloxane (MM) for High-Temperature Organic Rankine Cycle (ORC) - ResearchGate. Available from: [Link]_Rankine_Cycle_ORC)

Sources

Comprehensive Toxicity and Safety Profile of (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione: A Critical Guide for API Manufacturing

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the safety profile of chiral intermediates is as critical as the Active Pharmaceutical Ingredient (API) itself. (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS: 194421-56-2) is a highly specialized bicyclic imide utilized as a foundational building block in the synthesis of major antiviral therapeutics, most notably the SARS-CoV-2 3CL protease inhibitor Nirmatrelvir (the active component of Paxlovid)[1][2] and the Hepatitis C virus protease inhibitor Boceprevir.

As a Senior Application Scientist overseeing scale-up and regulatory compliance, I have structured this whitepaper to provide a rigorous, causality-driven analysis of this compound's toxicological profile. This guide bridges the gap between in silico structural alerts, in vitro safety data, and the analytical protocols required to ensure both occupational safety during manufacturing and absolute purity in the final drug product.

Chemical Identity & Structural Reactivity

Understanding the toxicity of a compound begins with its molecular architecture. The bicyclic nature of this intermediate presents unique physicochemical behaviors.

Structural Causality

The molecule consists of a rigid pyrrolidine-2,5-dione (succinimide) ring fused to a gem-dimethyl cyclopropane ring[3].

  • The Imide Moiety: The electron-withdrawing nature of the two carbonyl groups makes the N-H bond relatively acidic. In biological systems, this can lead to hydrogen bonding with mucosal proteins, which is the primary mechanistic driver for its localized irritant properties[4].

  • The Cyclopropane Ring: While cyclopropanes are highly strained (ring strain energy ~27.5 kcal/mol), the gem-dimethyl substitution provides steric shielding. This prevents the ring from acting as a reactive alkylating agent in vivo, significantly lowering its genotoxic potential compared to unsubstituted cyclopropanes.

Table 1: Physicochemical Properties and Hazard Identification
ParameterValue / DescriptionCausality / Impact on Safety
CAS Number 194421-56-2[5]Unique identifier for regulatory tracking.
Molecular Formula C7H9NO2[3]Low molecular weight (139.15 g/mol ) facilitates rapid GI absorption.
Physical State Solid powder (97-98% purity)[5]Prone to aerosolization; necessitates strict dust control.
GHS Pictogram GHS07 (Exclamation Mark)[5]Indicates acute toxicity and irritation hazards.
Signal Word Warning[5]Mandates specific handling and PPE protocols.

Toxicological Endpoints and Mechanistic Pathways

The safety data sheet (SDS) for this intermediate outlines specific Global Harmonized System (GHS) classifications[4]. Below is an in-depth analysis of why these toxicological endpoints manifest.

Acute Toxicity and Irritation
  • H302 - Harmful if swallowed (Acute Tox. 4): Due to its low molecular weight and moderate lipophilicity, the compound easily permeates the intestinal epithelium before undergoing hepatic first-pass metabolism. Overexposure can overwhelm phase II conjugation pathways, leading to systemic toxicity[4].

  • H315 & H319 - Causes skin and serious eye irritation: The electrophilic carbonyl carbons and the acidic imide proton interact aggressively with the aqueous environment of the eyes and the lipid bilayer of the skin. This triggers an inflammatory cascade, releasing cytokines that manifest as localized erythema and edema[4].

  • H335 - May cause respiratory irritation: Inhalation of the fine powder leads to deposition in the upper respiratory tract. The compound dissolves in the mucosal lining, causing localized pH shifts and protein denaturation[4].

ToxicityWorkflow A Compound 194421-56-2 (Bicyclic Imide) B In Silico QSAR Profiling (Derek/Sarah Nexus) A->B E Acute Toxicity & Irritation (H302, H315, H319, H335) A->E C Structural Alerts (Cyclopropane/Imide) B->C D In Vitro Ames Test (OECD 471 +/- S9) C->D  Genotoxicity Check F Occupational Exposure Banding (OEB) & PPE D->F E->F  Safety Protocols

Workflow for toxicity assessment and occupational safety banding of the bicyclic imide.

Experimental Protocol: Mutagenicity Assessment (Ames Test)

To comply with ICH M7 guidelines regarding potential genotoxic impurities (PGIs), the intermediate must be rigorously tested. The following protocol is a self-validating system designed to rule out DNA-reactive mutagenicity.

Methodology 1: Bacterial Reverse Mutation Assay (OECD 471)

Purpose: To determine if the intermediate or its hepatic metabolites induce point mutations.

  • Step 1: Strain Preparation. Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA). Causality: Using multiple strains ensures detection of both frameshift and base-pair substitution mutations.

  • Step 2: Metabolic Activation (S9 Fraction). Prepare a mammalian liver post-mitochondrial fraction (S9 mix) from rats induced with Aroclor 1254. Causality: The bicyclic imide itself may be inert, but cytochrome P450 enzymes in the S9 mix could theoretically oxidize it into a reactive N-hydroxy derivative. Testing +/- S9 covers both scenarios.

  • Step 3: Self-Validation (Control Plating). Plate negative controls (vehicle only) and positive controls (e.g., 2-aminoanthracene for +S9, sodium azide for -S9). Validation Check: The assay is strictly invalidated if the positive controls fail to produce a statistically significant (>3-fold) increase in revertant colonies. This ensures the S9 enzymes are active and the bacteria are viable.

  • Step 4: Exposure & Incubation. Expose the strains to varying concentrations of 194421-56-2 (up to 5000 µ g/plate ) using the pre-incubation method. Incubate at 37°C for 48-72 hours.

  • Step 5: Analysis. Count revertant colonies. A negative result (no dose-dependent increase) confirms the lack of inherent mutagenicity, clearing the intermediate from being classified as a Class 1 or 2 PGI under ICH M7.

Analytical Control: Trace Detection in Final APIs

Even if an intermediate is non-mutagenic, its presence in the final API (like Nirmatrelvir) must be strictly controlled under ICH Q3A guidelines. Because the compound lacks a strong chromophore, standard HPLC-UV is insufficient for parts-per-million (ppm) quantification.

Methodology 2: LC-MS/MS Trace Analysis Workflow

Purpose: Highly sensitive quantification of residual 194421-56-2 in complex API matrices.

  • Step 1: Matrix Solubilization. Dissolve 100 mg of the final API in 10 mL of Acetonitrile/Water (80:20 v/v). Causality: Acetonitrile acts as an anti-solvent for certain high-molecular-weight API components while keeping the polar bicyclic imide fully solvated, enhancing the signal-to-noise ratio.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: The acidic modifier ensures the imide nitrogen remains protonated, improving peak shape and ionization efficiency.

  • Step 3: ESI-MS/MS Detection. Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the transition from the precursor ion [M+H]+=140.1 to its primary product ion. Causality: MRM filters out all background API matrix noise, allowing for absolute specificity.

  • Step 4: System Suitability Testing (SST). Validation Check: Inject a standard solution at the Limit of Quantitation (LOQ, e.g., 5 ppm). The run is only validated if the Signal-to-Noise (S/N) ratio is ≥10 and the relative standard deviation (RSD) of five replicate injections is ≤5.0% .

AnalyticalWorkflow Step1 1. Sample Preparation API Dissolution in ACN/H2O Step2 2. UHPLC Separation C18 Column, Gradient Elution Step1->Step2 Step3 3. ESI-MS/MS Detection MRM Mode for High Sensitivity Step2->Step3 Step4 4. Data Integration ICH Q3A Impurity Compliance Step3->Step4

LC-MS/MS analytical workflow for trace detection of the intermediate in final API products.

Occupational Health & Manufacturing Safety (EHS)

When scaling up the synthesis of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione for commercial API production, engineering controls must supersede personal protective equipment (PPE) as the primary line of defense.

Table 2: EHS Engineering and PPE Controls
Hazard VectorCausality / RiskRequired Control Measure
Inhalation (H335) Aerosolization of fine powder during transfer operations.Use of rigid or flexible isolators (glove boxes) maintaining negative pressure.
Dermal Contact (H315) Sweat solubilizes the powder, causing localized pH drops and irritation.Nitrile gloves (double-gloved), Tyvek suits, and immediate wash stations.
Ocular Contact (H319) Corneal protein denaturation upon contact[4].Unvented chemical splash goggles; face shields during open handling.
Environmental Potential aquatic toxicity if discharged directly.Capture all wash-water in dedicated chemical waste totes for high-temp incineration.

Conclusion: (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a chemically stable but biologically active intermediate. By understanding the causality behind its irritant properties and implementing rigorous, self-validating analytical and toxicological protocols, pharmaceutical manufacturers can safely leverage this compound to produce life-saving antiviral therapies without compromising occupational safety or patient well-being.

References

  • PubChem (National Institutes of Health) - 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | CID 10749252. Available at:[Link]

  • Technology Networks - Game Changer? Paxlovid, First Oral Antiviral For Covid-19. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess in (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. This chiral bicyclic dione is a foundational intermediate in the synthesis of critical antiviral therapeutics, including the HCV protease inhibitor Boceprevir and the SARS-CoV-2 Mpro inhibitor Nirmatrelvir (Paxlovid)[1],[2].

Achieving a high enantiomeric excess (ee) in this rigid cyclopropyl-fused system requires precise thermodynamic and kinetic control. This guide breaks down the causality behind common failures and provides self-validating protocols to ensure your scale-up is robust.

Mechanistic Pathways & Workflow

The synthesis of the (1R,5S)-dione typically begins with the meso compound, caronic anhydride. The divergence in synthetic strategy depends on how the symmetry of this molecule is broken.

G Caronic Caronic Anhydride (Meso Substrate) Organocat Organocatalytic Methanolysis (Cinchona Alkaloids) Caronic->Organocat MeOH MesoPyr Meso Pyrrolidine Intermediate Caronic->MesoPyr Ammoniation & Reduction RacemicDione Racemic Dione Mixture Caronic->RacemicDione Ammoniation & Cyclization Hemiester Chiral Hemiester (High ee) Organocat->Hemiester Enantioselective Enzymatic Chemoenzymatic Oxidation (MAO Biocatalysis) Target (1R,5S)-6,6-dimethyl-3-azabicyclo [3.1.0]hexane-2,4-dione Enzymatic->Target Trapping & Cyclization Resolution Classical Resolution (Chiral Amines) Resolution->Target Selective Crystallization Hemiester->Target Amidation & Cyclization MesoPyr->Enzymatic O2 RacemicDione->Resolution Salt Formation

Figure 1: Enantioselective workflows for (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

Quantitative Data Comparison

Selecting the right desymmetrization strategy dictates your downstream purification requirements. Below is a comparative analysis of the three primary pathways.

Desymmetrization StrategyCatalyst / Resolving AgentTypical ee (%)Yield (%)Mechanistic Driver & Scalability Notes
Advanced Organocatalysis QN-PYR-SQA (Modified Quinidine)91 – 98> 90Kinetic Control: High efficiency via π-π stacking rigidification[3].
Standard Organocatalysis Quinidine80 – 8585 – 90Kinetic Control: Requires cryogenic temps (-10°C) to maintain transition state energy gaps[4].
Chemoenzymatic Oxidation Monoamine Oxidase (MAO)> 9980 – 85Biocatalytic: Highly scalable; requires strict O2 mass transfer control[5].
Classical Resolution (S)-Tetrahydronaphthalen-1-amine> 98*35 – 40Thermodynamic: *After recrystallization. High material loss (50% theoretical max)[6].

Troubleshooting & FAQs

Q1: We are using quinidine-mediated methanolysis on caronic anhydride, but our enantiomeric excess is stalling at ~80%. How can we push this >95%? Causality & Fix: The standard cinchona alkaloid (quinidine) forms a hydrogen-bonded chiral pocket that directs the incoming methanol. However, at ambient temperatures, conformational flexibility in the catalyst degrades the energy difference ( ΔΔG‡ ) between the diastereomeric transition states. Resolution: You have two options. First, lower the reaction temperature to -10°C to -20°C to freeze out unfavorable catalyst conformations[4]. Second, upgrade to a bifunctional squaramide-modified cinchona alkaloid (e.g., QN-PYR-SQA). The addition of a pyrene moiety harnesses π-π stacking interactions, rigidifying the substrate-catalyst complex and boosting ee to >95% even at room temperature[3].

Q2: We observe over-esterification (diester formation) during the methanolysis of caronic anhydride. How do we prevent this? Causality & Fix: Diester formation is an uncatalyzed, background thermodynamic sink. It occurs when the newly formed chiral hemiester undergoes secondary esterification, usually driven by a large excess of methanol and extended reaction times. Resolution: Strictly limit methanol to 1.05 – 1.20 equivalents. Utilize a highly active catalyst that accelerates the primary desymmetrization so the reaction reaches completion before the background esterification becomes kinetically competitive[3].

Q3: We want to bypass the organocatalytic route and use the chemoenzymatic MAO (Monoamine Oxidase) approach. What are the critical parameters for maintaining high ee and yield? Causality & Fix: The MAO-catalyzed desymmetrization of the meso-pyrrolidine relies on the highly enantioselective oxidation of one enantiotopic C-H bond[5],[1]. The primary failure mode here is not the enzyme's selectivity, but the instability of the resulting imine product, which rapidly undergoes non-selective polymerization or hydrolysis in water. Resolution: You must continuously trap the imine intermediate in situ. By adding sodium bisulfite and a cyanide source (like acetone cyanohydrin) to the buffer, the imine is immediately converted to a stable aminonitrile via a Strecker-type reaction, locking in the stereocenter[5]. Furthermore, ensure dissolved oxygen (DO) never drops below 20%, as O2 is the stoichiometric oxidant.

Q4: We are performing a classical diastereomeric salt resolution of the racemic dione. The yield is poor (<30%) despite multiple recrystallizations. Why? Causality & Fix: Classical resolution suffers from shallow solubility curves between the two diastereomeric salts. If the free energy of crystallization ( ΔGcryst​ ) between the (1R,5S)-salt and the (1S,5R)-salt is too small, co-precipitation occurs, forcing you to sacrifice yield for purity[7]. Resolution: Change the resolving agent to alter the crystal lattice thermodynamics. Instead of standard chiral amines, use (S)-1,2,3,4-tetrahydronaphthalen-1-amine in ethyl acetate. This specific pairing creates a highly crystalline, tightly packed salt with the (1R,5S) enantiomer, significantly improving the thermodynamic driving force for selective precipitation[6].

Validated Experimental Protocols

Protocol A: Organocatalytic Desymmetrization of Caronic Anhydride

This protocol utilizes kinetic resolution via a modified Cinchona alkaloid to yield the chiral hemiester, a direct precursor to the (1R,5S)-dione[3],[8].

  • Reactor Preparation: Flame-dry a 1 L jacketed reactor and purge with N2 to eliminate ambient moisture, which causes achiral background hydrolysis.

  • Substrate Loading: Dissolve caronic anhydride (1.0 equiv, 100 g) in anhydrous methyl tert-butyl ether (TBME) to a concentration of 0.5 M.

  • Catalyst Addition: Add the bifunctional organocatalyst (e.g., QN-PYR-SQA) at 0.5 mol%.

  • Nucleophile Addition: Cool the reactor to 0°C. Add anhydrous methanol (1.1 equiv) dropwise over 30 minutes to prevent localized concentration spikes.

  • System Validation & Monitoring: Pull a 50 µL aliquot at 2 hours, derivatize with trimethylsilyldiazomethane, and analyze via chiral GC-FID[9]. A mass balance of >95% combined with >90% ee confirms the catalyst's hydrogen-bonding pocket is intact.

  • Workup: Concentrate the mixture to 5 volumes. Add 10% aqueous Na2CO3 to reach pH 8.5. Causality: The product is a carboxylic acid (hemiester), while unreacted impurities are neutral. Base extraction partitions the chiral product into the aqueous phase, leaving the catalyst and diester impurities in the organic phase.

  • Downstream Conversion: Acidify the aqueous layer, extract with ethyl acetate, and subject the hemiester to amidation (using urea/ammonia) and cyclization to yield the final (1R,5S)-dione.

Protocol B: Chemoenzymatic MAO Desymmetrization

This protocol utilizes an engineered Monoamine Oxidase to desymmetrize the meso-pyrrolidine intermediate[5].

  • Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer and adjust strictly to pH 7.5. Causality: MAO enzymes rapidly denature outside this narrow pH window.

  • Substrate & Enzyme Loading: Suspend the meso-3-azabicyclo[3.1.0]hexane (derived from caronic anhydride) in the buffer. Add the engineered MAO biocatalyst (e.g., Codexis variant).

  • Aeration (Validation Step): Sparge the reactor with compressed air or O2. Validate the oxygen mass transfer coefficient ( kL​a ) prior to the run. Monitor the dissolved oxygen (DO) probe; a drop below 20% DO indicates oxygen starvation, which will stall the oxidation.

  • In Situ Trapping: Simultaneously dose sodium bisulfite (1.2 equiv) and acetone cyanohydrin (1.2 equiv) into the reactor. As the MAO oxidizes the pyrrolidine to the imine, the bisulfite forms a sulfonate adduct, which is immediately displaced by cyanide to form the stable chiral aminonitrile.

  • Isolation: Extract the aminonitrile with toluene. The nitrile is subsequently hydrolyzed and cyclized to form the target bicyclic framework.

Sources

Technical Support Center: Impurity Control in (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione Production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we know that the bicyclic imide (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a foundational chiral building block for critical antiviral APIs, including1[1] and 2[2]. Controlling the impurity profile during its upstream production from caronic anhydride is paramount, as intermediate degradants directly impact the yield and stereochemical integrity of downstream reduction steps.

Below is our comprehensive troubleshooting guide, process parameter breakdown, and self-validating protocol to ensure high-purity synthesis.

I. Mechanistic Workflow & Impurity Pathways

G SM Caronic Anhydride (CAS: 67911-21-1) Intermediate Caronic Acid Monoamide (Acyclic Intermediate) SM->Intermediate Ammonolysis (Exothermic) Imp1 Impurity A: Unreacted Anhydride SM->Imp1 Sub-optimal NH3 Ratio Reagent Ammonia (NH3) Supercritical Reagent->Intermediate Product (1R,5S)-6,6-dimethyl-3-azabicyclo [3.1.0]hexane-2,4-dione Intermediate->Product Cyclization (145°C, 12 MPa) Intermediate->Imp1 Hydrolysis Imp3 Impurity C: Polymeric Degradants Intermediate->Imp3 Thermal Degradation (>150°C) Imp2 Impurity B: Epimerized Dione Product->Imp2 Prolonged Heat (>2h)

Fig 1. Caronic anhydride ammonolysis workflow highlighting critical impurity degradation pathways.

II. Troubleshooting Guide (Q&A)

Q: We are observing high levels of the acyclic monoamide intermediate and unreacted caronic anhydride in our final product. How can we drive the cyclization to completion without causing thermal degradation? Causality & Solution: The conversion of caronic anhydride to the dione is a two-step cascade. The initial ammonolysis to the monoamide is fast and exothermic. However, the subsequent ring-closure (dehydration) to form the imide is endothermic and requires high activation energy. If the reactor temperature falls below 130°C or if the ammonia pressure drops, the reaction stalls at the monoamide stage. Conversely, pushing the temperature past 150°C triggers polymerization of the monoamide. Action: Utilize a sealed autoclave to maintain supercritical ammonia conditions. Strictly adhere to a 145°C peak temperature at 12 MPa for exactly 120 minutes[3].

Q: Our batch shows a loss of enantiomeric purity (epimerization of the (1R,5S) stereocenters). What causes this, and how is it prevented? Causality & Solution: The chiral centers at C1 and C5 are adjacent to the imide carbonyls. Under prolonged exposure to supercritical ammonia (which acts as a weak base) at elevated temperatures, reversible enolization occurs. This base-catalyzed deprotonation leads to epimerization, forming racemic or trans-isomers. Action: Limit the high-temperature cyclization phase to a maximum of 2 hours. Immediately quench the reaction by rapidly cooling the reactor to 70°C before venting the pressure[3].

III. Quantitative Process Parameters

To prevent the formation of Impurities A, B, and C, adhere strictly to the thermodynamic boundaries outlined below:

ParameterOptimal TargetConsequence of DeviationResulting Impurity Profile
Molar Ratio (Anhydride:NH₃) 1 : 3Incomplete ammonolysisElevated Impurity A (Unreacted Anhydride)
Peak Temperature 145°CThermodynamic stall (<130°C) or Degradation (>150°C)Elevated Monoamide or Impurity C (Polymers)
Operating Pressure 12 MPaLoss of supercritical NH₃ phasePoor overall conversion rates
Hold Time at Peak Temp 120 minutesBase-catalyzed enolizationElevated Impurity B (Epimerized Dione)

IV. Self-Validating Experimental Protocol: Supercritical Ammonolysis

This protocol is designed to synthesize the dione while actively mitigating epimerization and polymerization through strict thermodynamic control.

  • Charge: Load 66.0 g of high-purity caronic anhydride into a high-pressure autoclave[3].

  • Reagent Injection: Inject anhydrous ammonia into the sealed autoclave to achieve a strict 1:3 molar ratio of anhydride to ammonia[3].

  • Supercritical Transition: Initiate stirring and gradually ramp the internal temperature to exactly 145°C. The internal pressure must naturally rise and stabilize at approximately 12 MPa, ensuring the ammonia enters its supercritical state[3].

  • Cyclization Hold: Maintain 145°C and 12 MPa for exactly 120 minutes[3]. (Causality note: This specific duration provides sufficient energy for complete dehydration while remaining below the kinetic threshold for epimerization).

  • Validation Check (Self-Validating Step): Continuously monitor the pressure gauge. A stable 12 MPa indicates a perfectly sealed system. If the pressure drops below 10 MPa during the hold, the supercritical phase has been lost. The run must be flagged, as monoamide carryover is guaranteed.

  • Quench: Rapidly cool the reactor to 70°C to kinetically freeze the stereocenters and halt any further reaction[3].

  • Isolation: Safely vent the residual ammonia pressure and isolate the crude (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

V. Analytical FAQs: Downstream Impurity Tracking

Q: During the downstream reduction of the dione to (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane, how do we accurately quantify residual dione impurity? Causality & Solution: The dione is typically reduced using NaBH4​ and a Lewis acid. Unreacted dione (CAS 194421-56-2) can easily carry over into the final product. Because both the target hexane and the unreacted dione are highly volatile and lack strong UV chromophores, Gas Chromatography with Flame Ionization Detection (GC-FID) is the mandatory analytical technique[4].

Protocol for GC-FID Detection:

  • Sample Preparation: Dissolve the post-reduction crude in HPLC-grade methanol to yield a sample concentration of approximately 1.0 mg/mL[4].

  • Injection: Inject the sample into the GC-FID system using a deactivated capillary column.

  • Elution Profile: The target reduced product, (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane, will elute first (Peak 1). The unreacted dione impurity will elute later (Peak 2)[4].

  • Validation Check (Self-Validating Step): Evaluate the chromatogram. If significant tailing is observed on the main peak, the column is likely overloaded or the inlet is active[4]. Dilute the sample to 0.5 mg/mL and re-inject to confirm peak symmetry before integrating the impurity area.

VI. References

  • PubChem - NIH: Nirmatrelvir | C23H32F3N5O4 | CID 155903259 URL:[Link]

  • ClinPGx: boceprevir URL:[Link]

  • Google Patents: CN114544801A - GC-FID detection method of azabicyclo [3.1.0] hexane URL:

Sources

Technical Support Center: Troubleshooting Solubility of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals working with (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione .

This chiral bicyclic imide is a critical structural motif and intermediate closely related to the bicyclic proline cores used in the synthesis of major antiviral protease inhibitors, including Boceprevir (HCV)[1] and Nirmatrelvir (SARS-CoV-2, the active component of Paxlovid)[2]. While the gem-dimethyl cyclopropane ring imparts lipophilicity, the rigid 2,4-dione (imide) moiety creates highly ordered intermolecular hydrogen-bonding networks. This results in significant crystal lattice energy, leading to notorious solubility bottlenecks during extraction, low-temperature coupling, and scale-up[3].

This guide synthesizes field-proven methodologies and thermodynamic principles to help you overcome these solubility challenges.

Fundamental Solubility Matrix

To rationally select solvents for reactions or workups involving this compound, one must balance the solvent's dielectric constant ( ε ) with its hydrogen-bond acceptor (HBA) capacity. The table below summarizes the empirical solubility profile of the imide at 25 °C.

Solvent ClassificationRepresentative SolventDielectric Constant ( ε )H-Bonding CapabilityEmpirical Solubility Profile
Non-Polar Aliphatic Heptane / Hexane~1.9NoneInsoluble (< 1 mg/mL)
Non-Polar Aromatic Toluene2.4Very Weak ( π -system)Poor (< 5 mg/mL)
Moderately Polar Dichloromethane (DCM)8.9Weak HBAModerate (10–30 mg/mL)
Polar Ester Ethyl Acetate (EtOAc)6.0Moderate HBAModerate (20–40 mg/mL)
Polar Ether Tetrahydrofuran (THF)7.5Strong HBAGood (50–100 mg/mL)
Polar Aprotic DMF / NMP / DMSO36.7 - 46.7Very Strong HBAExcellent (> 200 mg/mL)

*Note: Solubility in moderately polar solvents is highly temperature-dependent and prone to supersaturation and sudden precipitation upon seeding or agitation.

Troubleshooting Guides & FAQs

Q1: During the aqueous workup of my reaction, the compound prematurely precipitates in the organic phase (Ethyl Acetate or DCM), leading to severe emulsion issues. Why does this happen, and how can I fix it? Causality: The rigid (1R,5S)-bicyclic framework restricts conformational flexibility, forcing the imide N-H (donor) and C=O (acceptor) vectors into an optimal geometry for forming linear, hydrogen-bonded polymeric chains in the solid state. When the concentration of the compound in EtOAc or DCM exceeds its solubility product constant ( Ksp​ ) at room temperature, these H-bonds rapidly re-form, overcoming the weak solvent-solute interactions. Solution: Transition to a binary solvent system. Adding 10–15% (v/v) of a strong hydrogen-bond acceptor like THF or 2-MeTHF to your EtOAc or DCM extraction solvent disrupts the imide self-association. The ether oxygen in THF outcompetes the imide carbonyls for the N-H proton, maintaining the compound in a monomeric, solvated state.

Q2: I am attempting an N-alkylation of the imide at low temperatures (-20 °C), but the starting material crashes out of the DCM solution before the electrophile can react. What is the best workaround? Causality: The enthalpy of solvation ( ΔHsolv​ ) in DCM is insufficient to overcome the crystal lattice energy ( ΔHlattice​ ) at sub-zero temperatures, shifting the thermodynamic equilibrium toward crystallization. Solution: Do not rely on solvent polarity alone. Instead, utilize base-assisted solubilization . The imide N-H is weakly acidic (pKa ~9.5). By adding a stoichiometric amount of a hindered organic base like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) prior to cooling, you transiently deprotonate the imide[4]. The resulting ion pair (e.g., DIPEA-H⁺ / Imide⁻) is highly soluble in DCM even at -40 °C, allowing homogeneous addition of the electrophile.

Q3: Does the enantiopurity (1R,5S vs. racemate) affect the solubility profile? Causality: Yes. Chiral molecules often exhibit different solid-state packing arrangements than their racemic counterparts. For this specific rigid bicyclic system, the enantiopure (1R,5S) form typically crystallizes in a non-centrosymmetric space group, which can possess a different lattice energy than the centrosymmetric racemic crystal. If you are transferring a protocol developed on racemic material to the enantiopure (1R,5S) compound, expect a shift in the solubility threshold and adjust your solvent volumes accordingly.

Advanced Experimental Protocols

The following protocols are self-validating systems designed to ensure complete dissolution and prevent product loss during critical workflow stages.

Protocol A: Mixed-Solvent Biphasic Extraction

Use this protocol to prevent precipitation of the imide during aqueous washing steps.

  • Dilution: Upon completion of the reaction, dilute the crude reaction mixture with Ethyl Acetate (EtOAc) to achieve a theoretical maximum product concentration of 0.1 M.

  • Co-solvent Addition: Add Tetrahydrofuran (THF) to the organic phase to achieve a final ratio of 85:15 EtOAc:THF (v/v). Self-Validation Check: The solution should become completely transparent. If turbidity persists, increase THF to 20%.

  • Aqueous Wash: Wash the organic layer with 1.0 M aqueous HCl (1 volume) to remove basic impurities, followed by saturated aqueous NaCl (brine, 1 volume).

  • Phase Separation: Allow the layers to separate for 5 minutes. The presence of THF will slightly increase the aqueous miscibility; ensure the brine wash is fully saturated to force the THF back into the organic layer (salting-out effect).

  • Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Base-Mediated Solubilization for Low-Temperature Reactions

Use this protocol for N-functionalization (e.g., alkylation, acylation) requiring sub-zero conditions.

  • Initial Suspension: Suspend the (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (1.0 equivalent) in anhydrous Dichloromethane (DCM) at 20 °C (concentration: 0.2 M). The mixture will likely be a cloudy suspension.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) dropwise over 2 minutes under inert atmosphere (N₂ or Ar).

  • Validation: Stir for 10 minutes at 20 °C. Self-Validation Check: The cloudy suspension must transition to a clear, homogeneous solution, confirming the formation of the soluble imide anion.

  • Cooling: Cool the homogeneous solution to the desired reaction temperature (e.g., -20 °C). The solution will remain clear.

  • Electrophile Addition: Introduce the electrophile slowly to maintain the internal temperature.

Mechanistic Visualization

The following decision tree illustrates the thermodynamic pathways of imide dissolution based on solvent selection and hydrogen-bond disruption.

G Start Solid (1R,5S)-Imide Strong H-Bond Network SolventChoice Select Organic Solvent Start->SolventChoice NonPolar Non-Polar (Hexane/Toluene) No H-Bond Disruption SolventChoice->NonPolar Moderate Moderate (DCM/EtOAc) Weak Solvation SolventChoice->Moderate Polar Polar Aprotic (DMF/THF) Strong H-Bond Acceptor SolventChoice->Polar Result1 Insoluble (Lattice Energy > Solvation) NonPolar->Result1 Result2 Metastable Solution (Prone to Precipitation) Moderate->Result2 Result3 Complete Dissolution (Monomeric State) Polar->Result3

Thermodynamic solvent selection tree for bicyclic imide dissolution.

References

  • Title: Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug Source: Organic Process Research & Development, American Chemical Society (ACS) URL: [Link][1]

  • Title: A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid Source: Organic Letters, American Chemical Society (ACS) URL: [Link][2]

  • Title: Synthesis of Optically Active SARS-CoV-2 Mpro inhibitor drug Nirmatrelvir (Paxlovid): an Approved Treatment of COVID-19 Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link][3]

  • Title: Preparation method of anti-new crown drug Nirmatrelvir (Patent CN114437043B) Source: Google Patents URL: [4]

Sources

Technical Support Center: Stereochemical Manipulation of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical manipulation of the 3-azabicyclo[3.1.0]hexane framework. This compound is a critical rigidifying intermediate in the synthesis of HCV protease inhibitors (like Boceprevir) and highly selective USP7 inhibitors [1][2].

The most common point of failure in these workflows stems from a fundamental stereochemical misunderstanding: 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is an achiral, meso compound. It possesses an internal plane of symmetry passing through the C6 and N3 atoms. Therefore, you cannot perform a direct "chiral resolution" on this molecule. Instead, you must either perform an asymmetric desymmetrization (enzymatic or catalytic) or chemically open the imide ring to create a racemic mixture, followed by classical diastereomeric resolution .

Below, you will find a causality-driven troubleshooting guide, comparative data, and a self-validating protocol to ensure your stereochemical workflows succeed.

Workflow Visualization

G cluster_0 Path A: Asymmetric Desymmetrization cluster_1 Path B: Classical Resolution Meso 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (Achiral Meso Imide) Enz Enzymatic Hydrolysis (Lipase/Esterase) Meso->Enz Cat Asymmetric Hydrogenation (Chiral CpRu Catalyst) Meso->Cat RingOpen Chemical Ring-Opening (Racemic Mixture) Meso->RingOpen ChiralA Chiral Half-Amide/Acid (>95% ee) Enz->ChiralA pH Stat Control ChiralB Chiral Hydrolactam (>95% ee) Cat->ChiralB Controlled H2 Pressure Salt Diastereomeric Salt Formation (e.g., (S)-Tetralin amine) RingOpen->Salt Resolving Agent Cryst Fractional Crystallization (Thermodynamic Control) Salt->Cryst Solvent Tuning Resolved Resolved Enantiomer (>99% ee) Cryst->Resolved Acid/Base Cleavage

Workflow for chiral 3-azabicyclo[3.1.0]hexane derivatives via desymmetrization or resolution.

Quantitative Strategy Comparison
StrategyKey Reagents / CatalystsMax Theoretical YieldTypical Enantiomeric Excess (ee)ScalabilityCost & Complexity
Classical Resolution Chiral Amines (e.g., (S)-Tetralin amine)50% (without racemization)> 99% (after recryst.)HighLow material cost, high labor
Enzymatic Desymmetrization Hydrolases, Lipases100%90 - 95%MediumHigh initial screening cost
Hydrogenative Desymmetrization Chiral CpRu(PN) Catalysts100%> 95%HighHigh catalyst cost, low labor
Troubleshooting FAQs

Q1: I attempted to resolve the intact 2,4-dione starting material using a Chiralpak® IA column, but I only observe a single peak. Is my column degraded? A: No, your column is functioning correctly. As established, the intact 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a meso compound and is fundamentally achiral. Chiral HPLC columns (like Chiralpak® IA) are only effective after you have broken the plane of symmetry [3][3]. You must first convert the imide into a racemic mixture (e.g., via non-selective ring-opening to a half-amide) before attempting chromatographic separation.

Q2: During the classical resolution of the racemic ring-opened carboxylic acid derivative using (S)-1,2,3,4-tetrahydronaphthalen-1-amine, my first crop yields a diastereomeric excess (de) of only 60%. How can I improve this? A: Low de in the first crop is a thermodynamic issue driven by co-precipitation. Causality: Ethyl acetate is the industry-standard solvent for this specific resolution [4][4]. However, if your cooling ramp is too rapid, the less soluble diastereomeric salt precipitates kinetically, trapping the more soluble salt within the crystal lattice. Solution: Implement a strictly controlled cooling ramp (e.g., 0.1°C/min) from reflux down to 20°C. If the de remains low, introduce 5-10% ethanol to the ethyl acetate. This increases the overall solubility threshold, preventing kinetic crashing and allowing for a slower, thermodynamically controlled crystallization.

Q3: When using a lipase for the asymmetric desymmetrization of the meso-imide to the chiral half-amide, the reaction stalls at ~45% conversion. Why? A: This is a classic case of pH-induced enzyme deactivation. Causality: As the imide ring opens, it generates a free carboxylic acid moiety. Without active pH control, the localized pH drops rapidly. This protonates the catalytic triad of the hydrolase/lipase, instantly halting turnover. Solution: Do not rely solely on a static buffer. You must implement an automated pH-stat titrator using 1M NaOH to strictly maintain the pH between 7.2 and 7.5 throughout the entire reaction lifecycle.

Q4: I am using a chiral CpRu(PN) catalyst for the hydrogenative desymmetrization of the imide, but I am observing over-reduction to the fully saturated amine rather than the desired chiral hydroxylactam. A: Over-reduction is a function of excessive hydride transfer rates relative to product dissociation [5][5]. Causality: The target hydroxylactam intermediate exists in equilibrium with its ring-opened aldehyde form. If hydrogen pressure is too high or the temperature exceeds 50°C, the catalyst will aggressively reduce the transient aldehyde to an alcohol, or over-reduce the lactam directly. Solution: Lower the H2​ pressure to 10-15 atm and strictly control the temperature at 25-30°C. Furthermore, ensure your solvent is strictly anhydrous; trace water accelerates the ring-opening equilibrium toward the reducible aldehyde form.

Self-Validating Protocol: Classical Diastereomeric Resolution

This protocol details the resolution of the racemic ring-opened derivative (e.g., 3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid) using a chiral amine [4][4]. The built-in In-Process Control (IPC) ensures you do not waste time cleaving a failed crystallization batch.

Step 1: Racemate Dissolution Suspend 1.0 equivalent of the racemic carboxylic acid derivative in 10 volumes (v/w) of anhydrous ethyl acetate in a jacketed reactor. Stir at 250 rpm and heat to 50°C until full dissolution is achieved.

Step 2: Resolving Agent Addition Slowly charge 1.05 equivalents of (S)-1,2,3,4-tetrahydronaphthalen-1-amine dropwise over 30 minutes. Causality: Dropwise addition prevents localized supersaturation, which can cause immediate, low-purity kinetic precipitation. Heat the mixture to reflux (approx. 77°C) for 1 hour to ensure complete salt formation.

Step 3: Thermodynamic Crystallization Program the jacketed reactor to cool from reflux to 20°C at a strict rate of 0.1°C/min. Once at 20°C, age the slurry for 4 hours. Filter the resulting diastereomeric salt crystals and wash the cake with 2 volumes of cold (5°C) ethyl acetate.

Step 4: In-Process Control (IPC) Self-Validation (CRITICAL) Do not proceed to bulk cleavage without validating the thermodynamic success of Step 3.

  • Extract a 50 mg aliquot of the wet salt cake.

  • Suspend in 1 mL of ethyl acetate and add 1 mL of 1M aqueous HCl. Vortex for 2 minutes to cleave the salt.

  • Extract and dry the organic layer (containing the free acid), evaporate the solvent, and reconstitute in HPLC mobile phase.

  • Analyze via Chiral HPLC (e.g., Chiralpak® IA). Validation Gate: If the enantiomeric excess (ee) is ≥ 98%, proceed to Step 5. If ee < 98%, the bulk salt must be returned to the reactor and recrystallized from ethyl acetate/ethanol (9:1) before cleavage.

Step 5: Bulk Salt Cleavage & Recovery Suspend the validated bulk salt in 10 volumes of ethyl acetate and 5 volumes of water. Slowly add 2M HCl until the aqueous layer reaches pH 2.0. Separate the phases, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under vacuum to yield the enantiopure (1R,2S,5S) framework ready for downstream coupling.

References
  • Google Patents. WO 2014/061034 Al - Process for the preparation of Boceprevir intermediates. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS). Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity. Available at:[Link]

  • LookChem. Cas 67911-21-1, Caronic anhydride (Hydrogenative Desymmetrization). Available at:[Link]

Sources

Preventing degradation of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (referred to herein as "the compound"). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound during storage and handling. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Section 1: Understanding the Molecule's Stability

(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione possesses a bicyclic structure containing a cyclic imide functional group, specifically a succinimide ring. The stability of this compound is intrinsically linked to the chemical reactivity of this ring system. The primary degradation pathway of concern is the hydrolysis of the imide bond, which leads to the opening of the five-membered ring.

Mechanism of Degradation: Imide Hydrolysis

Imide hydrolysis can be catalyzed by acid or base and is sensitive to factors such as pH, temperature, and moisture. The reaction involves the nucleophilic attack of a water molecule or hydroxide ion on one of the carbonyl carbons of the imide. This leads to a tetrahedral intermediate that subsequently collapses, breaking the carbon-nitrogen bond and forming a dicarboxylic acid derivative. This degradation is often reversible, with the ring-opened product able to recyclize back to the imide form.[1][2]

The rate of hydrolysis is generally slow at neutral pH but increases significantly in both acidic and, more notably, alkaline conditions.[1] For compounds containing a succinimide linker, this ring-opening can impact stability and biological activity.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione?

For long-term stability of the solid compound, we recommend the following conditions, aligned with general guidelines for pharmaceutical substances.[4][5]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential solid-state degradation reactions.[6]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen, which could facilitate hydrolysis or oxidative degradation.
Humidity Store with a desiccantLow humidity is critical to prevent hydrolysis of the imide ring.[7]
Light Protect from light (Amber vial)Prevents potential photolytic degradation.

Q2: My compound has been stored at room temperature for a week. Is it still viable?

While short-term exposure to room temperature (15-25°C) is unlikely to cause significant degradation of the solid compound, it is crucial to assess its purity before use. We recommend performing a purity analysis using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9]

Q3: I need to prepare a stock solution. What solvent should I use and how should I store it?

For stock solutions, select a dry, aprotic solvent in which the compound is freely soluble. Avoid aqueous or protic solvents for long-term storage.

  • Recommended Solvents: Anhydrous DMSO, DMF, or Dioxane.

  • Storage of Solutions: Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use vials with tight-fitting caps to minimize moisture absorption.

The stability of imides in solution is highly dependent on pH. Hydrolysis is slow at pH < 7 but accelerates at pH > 7.[1] Therefore, if aqueous buffers are required for your experiment, prepare fresh solutions immediately before use.

Q4: I suspect my compound has degraded. What are the signs and how can I confirm it?

  • Visual Signs: Changes in physical appearance such as discoloration (e.g., yellowing) or clumping of the powder (due to moisture absorption) can indicate degradation.

  • Analytical Confirmation: The most reliable method to confirm degradation is through analytical techniques. Purity assessment using HPLC combined with mass spectrometry (LC-MS) is the technique of choice.[8][10] Degradation will typically manifest as the appearance of new peaks in the chromatogram, corresponding to the hydrolysis product or other impurities.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of the compound.

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of the compound due to improper storage or handling of stock solutions.

Troubleshooting Workflow:

G A Inconsistent Experimental Results B Assess Purity of Solid Compound (Use HPLC/LC-MS) A->B C Purity > 98%? B->C D Prepare Fresh Stock Solution (Use Anhydrous Solvent) C->D  Yes F Purity < 98% C->F  No E Re-run Experiment D->E H Review Solution Prep & Storage (Check solvent, temperature, aliquots) D->H G Source New Lot of Compound F->G

Workflow for troubleshooting inconsistent results.

Issue 2: Appearance of New Peaks in HPLC Analysis

Possible Cause: Hydrolysis of the imide ring.

Troubleshooting Steps:

  • Characterize the Impurity: Use LC-MS to determine the mass of the new peak. The primary hydrolysis product will have a molecular weight corresponding to the addition of one molecule of water (M+18).

  • Evaluate Storage Conditions: Review the storage conditions of both the solid material and any solutions. Check for potential exposure to moisture, high temperatures, or non-neutral pH.

  • Forced Degradation Study (Optional): To confirm the identity of the degradant, a forced degradation study can be performed. Exposing a small sample of the compound to mild acidic or basic conditions should selectively increase the peak corresponding to the hydrolysis product.

Section 4: Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing the purity of the compound. Method optimization may be required.

  • Instrumentation: HPLC system with UV detector (e.g., DAD or VWD) and a mass spectrometer (MS) is recommended.[8][10]

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.[8]

  • Sample Preparation: Prepare a 1 mg/mL solution in Acetonitrile.

  • Analysis: Inject 5-10 µL. Calculate purity based on the area percent of the main peak relative to the total peak area.

Protocol 2: Setting Up a Simple Stability Study

This protocol helps determine the stability of the compound under your specific experimental conditions.

  • Preparation: Prepare a stock solution of the compound in your chosen solvent/buffer system at the desired concentration.

  • Aliquoting: Dispense the solution into multiple, identical, tightly sealed vials.

  • Storage: Store the vials under the conditions you wish to test (e.g., 4°C, room temperature, 37°C). Include a control vial stored at -80°C.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each condition.

  • Analysis: Immediately analyze the samples by RP-HPLC (as per Protocol 1) to determine the remaining percentage of the parent compound.

  • Evaluation: Plot the percentage of the parent compound versus time for each condition to determine the degradation rate.

Section 5: Degradation Pathway Visualization

The primary degradation pathway for (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is the hydrolysis of the succinimide ring.

G cluster_main Imide Hydrolysis Pathway A (1R,5S)-6,6-dimethyl-3-azabicyclo [3.1.0]hexane-2,4-dione (Stable Imide) B Tetrahedral Intermediate A->B + H2O (or OH-) C Ring-Opened Amic Acid (Degradation Product) B->C Ring Opening C->A Cyclization (-H2O) (Reversible)

Primary hydrolytic degradation pathway.

References

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • HYDROLYTIC STABILITY OF IMIDES OF DIFFERENT STRUCTURES. Periodica Polytechnica.
  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
  • Small Molecule Drug Characteriz
  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjug
  • Small Molecule Identity and Purity Testing. Pacific BioLabs.
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • Stability Storage Conditions In Pharma Industry. GMP Insiders.
  • Small Molecule Identific
  • Hydrolysis and Phytotoxic Activity of Cyclic Imides. Oxford Academic.
  • Mechanism Basic Hydrolysis Cyclic Amide [ORGANIC CHEMISTRY] Smith 22.28. YouTube.
  • Imine Hydrolysis Example Mechanism 2 | Organic Chemistry. YouTube.
  • Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. PMC.
  • Storage of Pharmaceuticals. NETZSCH Analyzing & Testing.
  • Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjug
  • Guidelines for the Storage of Essential Medicines and Other Health Commodities. IAPHL.
  • Characterization of Ring-Opening Reaction of Succinimide Linker in ADCs Based on Imaging Capillary Isoelectric Focusing (iCIEF).
  • Kinetics study of degradation of maleimide-thiol conjug
  • Annex 9 Guide to good storage practices for pharmaceuticals. FDA.
  • Different Storage Conditions in Pharmaceuticals. Pharmaguideline.

Sources

Technical Support Center: Purification & Recrystallization of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a critical chiral intermediate in the synthesis of HCV protease inhibitors (e.g., Boceprevir) and highly potent USP7 deubiquitinase inhibitors [1], the structural integrity and enantiomeric purity of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione are paramount.

This bicyclic imide presents unique downstream processing challenges due to its lipophilicity, susceptibility to imide hydrolysis, and tendency to "oil out" in suboptimal solvent matrices. This guide synthesizes field-proven methodologies, thermodynamic principles, and analytical controls to ensure robust purification.

I. Process Workflow Overview

Workflow Crude Crude Reaction Mixture (Imide + Acidic Impurities) AqueousWash Mild Aqueous Workup (5% NaHCO3 Wash) Crude->AqueousWash OrgLayer Organic Phase (EtOAc containing Target Imide) AqueousWash->OrgLayer Phase Separation Concentration Vacuum Concentration (T < 60°C to prevent epimerization) OrgLayer->Concentration Crystallization Anti-Solvent Crystallization (Heptane addition + Seeding) Concentration->Crystallization Filtration Filtration & Cold Wash (5°C) Crystallization->Filtration Pure Pure (1R,5S)-Imide (>99% ee, >98% purity) Filtration->Pure

Optimized downstream purification workflow for bicyclic imide isolation.

II. Troubleshooting & FAQs

Q1: Why does my product "oil out" (form a second liquid phase) instead of crystallizing during anti-solvent addition?

  • Causality: Oiling out (liquid-liquid phase separation) occurs when the compound's melting point is depressed below the solvent mixture's ambient temperature due to a high impurity load, or when the anti-solvent is added too rapidly. Rapid addition pushes the thermodynamic system past the metastable zone directly into spinodal decomposition, forming an amorphous oil rather than an ordered crystal lattice.

  • Solution: Implement a controlled temperature gradient and utilize seeding. Maintain the solution at 70°C, add only 20% of the anti-solvent (e.g., heptane), and introduce pure seed crystals. Age the mixture for 30 minutes to establish a robust crystal bed before linearly adding the remaining anti-solvent over 2 hours.

Q2: How can I efficiently remove unreacted caronic anhydride or mono-amide intermediates before recrystallization?

  • Causality: The formation of the dione is an equilibrium-driven dehydration. Incomplete cyclization leaves behind acidic intermediates that easily co-crystallize with the target imide. However, because the imide nitrogen is weakly acidic (pKa ~10.5), using a strong aqueous base (like 1M NaOH) will deprotonate the imide, pulling your target product into the aqueous waste or causing hydrolytic ring-opening.

  • Solution: Perform a mild basic wash using 5% NaHCO₃ (pH ~8.3) on the organic extract (e.g., Ethyl Acetate) [3]. This pH is basic enough to deprotonate unreacted carboxylic acids (pKa ~4-5) and wash them into the aqueous layer, but mild enough to leave the target imide fully protonated and safely in the organic phase.

Q3: I am observing a loss of enantiomeric excess (ee) after solvent concentration. What is causing this?

  • Causality: The stereocenters at C1 and C5 are adjacent to the electron-withdrawing imide carbonyls. Prolonged exposure to high temperatures (>90°C) during solvent distillation, especially in the presence of trace acids or bases, promotes enolization. This leads to epimerization and degradation of the desired (1R,5S) configuration.

  • Solution: Always perform solvent exchange and concentration under reduced pressure (vacuum distillation) to ensure the internal batch temperature never exceeds 60°C.

III. Quantitative Data: Solvent System Selection

Selecting the correct binary solvent system is critical for maximizing both recovery yield and purity. The table below summarizes empirical solubility and recovery data for the (1R,5S)-imide.

Solvent SystemRatio (v/v)Solubility at 80°C (mg/mL)Solubility at 5°C (mg/mL)Recovery Yield (%)Final Purity (GC Area %)
EtOAc / Heptane 1:4~120< 58898.5
Toluene / Heptane 1:3~150< 88599.1
IPAc / Heptane 1:4~135< 591 99.5
IPA / Water 3:1~200~157597.0

Note: Isopropyl Acetate (IPAc) combined with Heptane provides the optimal balance of high-temperature solubility and low-temperature supersaturation, yielding the highest purity.

IV. Standard Operating Procedure: Anti-Solvent Seeding Recrystallization

This self-validating protocol is designed to reliably yield >99% ee and >99% chemical purity, verified via GC-FID analysis [2].

Materials:

  • Crude (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

  • Isopropyl Acetate (IPAc)

  • n-Heptane

  • Pure seed crystals (0.5 wt%)

Step-by-Step Methodology:

  • Dissolution: Suspend the crude imide in IPAc (3 relative volumes, e.g., 3 mL per 1 g of crude). Heat the reactor to 75°C under moderate agitation (200 rpm) until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE inline filter to remove insoluble particulates. Critical: Maintain the transfer lines above 65°C to prevent premature crystallization.

  • Initial Anti-Solvent Charge: Slowly charge n-Heptane (1 relative volume) over 15 minutes while maintaining the internal batch temperature at 70°C.

  • Seeding & Aging: Introduce 0.5 wt% of pure (1R,5S)-imide seed crystals. Maintain the suspension at 70°C for 30 minutes. You should visually confirm the persistence of a thin, cloudy crystal bed (indicating the metastable zone has been successfully breached without oiling out).

  • Final Anti-Solvent Charge: Charge the remaining n-Heptane (3 relative volumes) linearly over a 2-hour period using a dosing pump.

  • Controlled Cooling: Cool the slurry to 5°C at a strict rate of 10°C/hour. Hold the slurry at 5°C for 2 hours to maximize yield.

  • Isolation: Filter the slurry under vacuum. Wash the wet cake with pre-chilled (5°C) IPAc/Heptane (1:4 ratio, 2 relative volumes) to displace mother liquor impurities.

  • Drying: Dry the product in a vacuum oven at 45°C (<-0.08 MPa) until a constant weight is achieved.

V. Troubleshooting Logic Diagram

Troubleshooting Issue Issue: Oiling Out During Anti-Solvent Addition Check1 Analyze Impurity Profile via GC-FID Issue->Check1 HighImp High Mono-amide/ Acid Impurities Check1->HighImp LowImp High Purity (>90%) Supersaturation Issue Check1->LowImp Action1 Re-dissolve & Perform Mild Basic Wash HighImp->Action1 Action2 Adjust Cooling Rate, Add Seed Crystals at 70°C LowImp->Action2

Decision tree for troubleshooting oiling-out during imide recrystallization.

VI. References
  • Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • CN114544801A - GC-FID detection method of azabicyclo [3.1.0] hexane and known impurity content thereof Google Patents / Hanrui Pharmaceutical URL:

  • WO2012049688A1 - An improved process for the preparation of racemic 6, 6- dimethyl-3-azabicyclo-[3.1.0]-hexane and its salts, a key raw material for HCV inhibitor Google Patents URL:

Technical Support Center: Overcoming Steric Hindrance in (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. This bicyclic imide is a valuable chiral building block in medicinal chemistry and drug development. However, its rigid, sterically demanding structure, particularly the gem-dimethyl group on the cyclopropane ring, often presents significant challenges in achieving desired chemical transformations. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate and overcome these synthetic hurdles.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the N-functionalization of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, a key reaction for elaborating this scaffold.

Issue 1: Low or No Conversion in N-Alkylation Reactions

Scenario: You are attempting to N-alkylate the imide using a standard protocol (e.g., an alkyl halide with a common base like K₂CO₃ or NaH) but observe primarily unreacted starting material.

Probable Cause: The steric bulk of the bicyclic system, especially the gem-dimethyl group, hinders the approach of both the base to deprotonate the imide nitrogen and the subsequent approach of the electrophile. Standard bases may not be strong or sterically accessible enough to efficiently generate the required nucleophile.

Solutions & Experimental Protocols:

1. Selection of an Appropriate Strong, Non-Nucleophilic Base:

The key to successful N-alkylation is efficient deprotonation of the imide nitrogen, which has a pKa that is higher (less acidic) than acyclic imides due to ring strain.[1] A strong, sterically hindered base is often required to generate the nucleophilic anion without competing side reactions.[2][3]

  • Recommended Bases: Lithium diisopropylamide (LDA)[2][4][5], Lithium hexamethyldisilazide (LiHMDS)[2], or Potassium tert-butoxide (t-BuOK)[3][6]. These bases are highly effective at deprotonating sterically hindered substrates.[2]

Table 1: Comparison of Bases for Deprotonation

BasepKa of Conjugate AcidKey Characteristics
LDA~36Highly sterically hindered, favors kinetic products.[2]
LiHMDS~26Sterically demanding, less basic than LDA.[2]
t-BuOK~19Strong, non-nucleophilic, commercially available.

Experimental Protocol: N-Alkylation using LDA

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (1.0 equiv) in anhydrous THF at -78 °C.

  • Deprotonation: Slowly add a solution of freshly prepared or commercial LDA (1.1 equiv) dropwise to the stirred solution. Maintain the temperature at -78 °C for 1 hour to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

2. Alternative N-Alkylation Strategies:

If standard SN2 conditions fail even with strong bases, consider alternative pathways that can accommodate sterically demanding substrates.

  • Mitsunobu Reaction: This reaction is well-suited for the N-alkylation of imides with primary or secondary alcohols and proceeds with an inversion of stereochemistry at the alcohol center.[7][8][9] For sterically hindered substrates, modifications to the standard protocol may be necessary.[7][10]

  • Borrowing Hydrogen Catalysis: This atom-economical method utilizes an alcohol as the alkylating agent, catalyzed by transition metals like ruthenium or iridium.[11][12] This approach can be effective for sterically hindered amines and may be applicable here.[11][13]

  • Photoredox/Nickel Dual Catalysis: Recent advances have shown that this method can facilitate the N-alkylation with a broad range of alkyl halides, including sterically hindered ones, under mild conditions.[14][15]

Experimental Protocol: Mitsunobu Reaction for N-Alkylation

  • Setup: To a solution of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (1.0 equiv), the desired alcohol (1.2 equiv), and triphenylphosphine (PPh₃) (1.5 equiv) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. For particularly hindered substrates, gentle heating (e.g., 40-50 °C) may be required.[7]

  • Workup: Concentrate the reaction mixture and purify by column chromatography to remove the triphenylphosphine oxide byproduct.

Issue 2: Competing Side Reactions and Low Yields

Scenario: You observe the formation of your desired N-alkylated product, but in low yields, accompanied by significant byproducts.

Probable Cause: The sterically hindered environment can lead to competing reaction pathways. For example, with strong bases and certain alkyl halides, E2 elimination may compete with the desired SN2 substitution. In Mitsunobu reactions, if the imide is not sufficiently acidic or nucleophilic, side reactions can occur.[8]

Solutions & Experimental Protocols:

1. Optimizing Reaction Conditions:

  • Temperature Control: For SN2 reactions, maintaining a low temperature during deprotonation and initial alkylation can minimize side reactions. Conversely, some sterically hindered reactions may require elevated temperatures to proceed at a reasonable rate.[7] Careful temperature screening is crucial.

  • Solvent Choice: The choice of solvent can significantly impact reactivity. Aprotic polar solvents like THF, DMF, or dioxane are generally preferred for SN2 and Mitsunobu reactions.[7][16]

2. Reagent Selection:

  • Leaving Group: For SN2 reactions, consider using an alkyl iodide or triflate instead of a bromide or chloride to increase the electrophilicity of the alkylating agent.

  • Mitsunobu Reagents: For hindered Mitsunobu reactions, using diisopropyl azodicarboxylate (DIAD) instead of diethyl azodicarboxylate (DEAD) can sometimes improve yields.[8]

dot graph TD { A[Start: Low Yield in N-Alkylation] --> B{Identify Reaction Type}; B --> C[SN2 Reaction]; B --> D[Mitsunobu Reaction]; C --> E{Base Optimization}; C --> F{Electrophile Optimization}; D --> G{Reagent Optimization}; D --> H{Condition Optimization}; E --> I[Use Stronger/Bulkier Base (LDA, LiHMDS)]; F --> J[Use More Reactive Leaving Group (Iodide, Triflate)]; G --> K[Switch DEAD to DIAD]; H --> L[Screen Temperature and Solvent]; I --> M[Analyze Results]; J --> M; K --> M; L --> M; }

Troubleshooting workflow for low yield N-alkylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in performing reactions with (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione?

The primary challenge is the significant steric hindrance imposed by the gem-dimethyl group on the cyclopropane ring. This bulky feature restricts access to the reactive sites, namely the imide nitrogen and the carbonyl carbons, making many standard reactions sluggish or unsuccessful.

Q2: How can I confirm the successful N-functionalization of the molecule?

Standard spectroscopic techniques are effective:

  • ¹H NMR: Look for the disappearance of the N-H proton signal and the appearance of new signals corresponding to the protons of the newly introduced alkyl or aryl group.

  • ¹³C NMR: Expect shifts in the carbonyl carbon signals and the appearance of new signals from the substituent.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the expected molecular weight of the N-functionalized product.

Q3: Are there any specific safety precautions I should take when working with the recommended strong bases like LDA and LiHMDS?

Yes, these are highly reactive, pyrophoric, and moisture-sensitive reagents.

  • Always handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Use anhydrous solvents.

  • Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Quench any excess reagent carefully with a suitable quenching agent (e.g., isopropanol) at low temperatures.

Q4: Can I perform reactions other than N-alkylation on this scaffold?

While N-alkylation is the most common reaction, other transformations are possible, though they will also be affected by steric hindrance. For example, reduction of one or both carbonyl groups would likely require powerful and sterically unencumbered reducing agents. Any reaction will need to be carefully optimized to account for the molecule's steric bulk.

dot graph ER { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "Molecule" [label="(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Steric_Hindrance" [label="Gem-Dimethyl Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction_Challenges" [label="Reaction Challenges", fillcolor="#FBBC05", fontcolor="#202124"]; "Low_Conversion" [label="Low Conversion"]; "Side_Reactions" [label="Side Reactions"]; "Solutions" [label="Solutions", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Strong_Bases" [label="Strong Bases (LDA, LiHMDS)"]; "Alternative_Methods" [label="Alternative Methods (Mitsunobu, Catalysis)"]; "Condition_Optimization" [label="Condition Optimization"];

}

Relationship between steric hindrance and reaction outcomes.

References
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.
  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Retrieved from [Link]

  • Ahmad, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Retrieved from [Link]

  • ACS Applied Materials & Interfaces. (2024, April 16). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • ACS Publications. (2023, December 4). Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]

  • PMC. (2025, April 18). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Retrieved from [Link]

  • Quora. (2016, September 29). What strong bases that can be used to deprotonate secondary amine? Retrieved from [Link]

  • Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Organic Process Research & Development.
  • MDPI. (2023, April 25). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Retrieved from [Link]

  • Assay Genie. (2024, March 22). Deprotonation: Unveiling the Chemistry Behind It. Retrieved from [Link]

  • Bentham Open. (2018, June 29). A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. The Open Organic Chemistry Journal. Retrieved from [Link]

  • ResearchGate. (2018, May 10). A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. Retrieved from [Link]

  • Chemistry Steps. (2025, August 4). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]

  • Google Patents. (n.d.). Process and intermediates for the preparation of (1r,2s,5s)-6,6-dimethyl-3-azabicyclo[7][10]hexane-2-carboxylates or salts thereof. Retrieved from

  • PMC - NIH. (n.d.). Acidity and basicity interplay in amide and imide self-association. Retrieved from [Link]

  • IOSR-JAC. (n.d.). Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water. Retrieved from [Link]

  • Beilstein Journals. (2022, June 29). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Retrieved from [Link]

  • PubChem. (n.d.). (1R,5S)-6,6-Dimethyl-3-oxabicyclo(3.1.0)hexane-2,4-dione. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted imide synthesis by alkylation. Retrieved from [Link]

  • NextSDS. (n.d.). (1R,5S)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Retrieved from [Link]

  • PMC. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Retrieved from [Link]

  • PMC. (2021, November 5). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Retrieved from [Link]

  • Beilstein Journals. (2015, June 12). Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant. Retrieved from [Link]

  • Beilstein-Institut. (2022, June 29). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Azabicyclo[3.1.0]hexane-2,4-dione, 6,6-dimethyl-3-phenyl-. Retrieved from [Link]

  • ResearchGate. (2023, July 14). Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-Catalyzed Intramolecular Cyclopropanation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Retrieved from [Link]

  • PubChem. (n.d.). (1r,5s)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Efficient one pot synthesis of N-alkyl and N-aryl imides. Retrieved from [Link]

  • Springer. (2023, April 15). Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes. JBIC Journal of Biological Inorganic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (1r,2s,5s)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride. Retrieved from [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, strained ring systems have emerged as powerful tools for exploring novel chemical space and developing therapeutics with unique pharmacological profiles. Among these, the 3-azabicyclo[3.1.0]hexane framework is a valuable structural motif found in various biologically active compounds, including opioid receptor antagonists and dipeptidyl peptidase-IV (DPP-IV) inhibitors.[1][2] The reactivity of this scaffold, particularly when functionalized as an imide, is of paramount importance for its synthesis, derivatization, and metabolic stability.

This guide provides an in-depth comparative analysis of the reactivity of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione , a representative strained bicyclic imide. We will explore how its unique structural features—a fusion of a cyclopropane and a pyrrolidine-2,4-dione ring—govern its chemical behavior compared to other bicyclic and cyclic imides. This analysis is grounded in fundamental principles of physical organic chemistry and supported by experimental protocols designed to quantify and compare reactivity, providing researchers with both theoretical insights and practical methodologies.

The Decisive Role of Structure in Bicyclic Imide Reactivity

The chemical reactivity of an imide is fundamentally dictated by the interplay of stereoelectronics, ring strain, and steric effects. The bicyclo[3.1.0]hexane system introduces significant angle and torsional strain, which dramatically alters the properties of the embedded imide functionality compared to less constrained analogues like succinimide or even other bicyclic systems like bicyclo[2.2.1]heptane derivatives.

Key Structural Features Influencing Reactivity:

  • Ring Strain: The fusion of a three-membered cyclopropane ring with a five-membered lactam ring forces bond angles to deviate significantly from their ideal values. This strain energy is a potent driving force for reactions that lead to ring-opening, thereby enhancing the electrophilicity of the carbonyl carbons.[3]

  • Amide Bond Distortion: In highly constrained bicyclic systems, the nitrogen lone pair cannot achieve optimal orbital overlap with the adjacent carbonyl π-systems. This "amide bond twisting" reduces the resonance stabilization typical of planar amides, making the nitrogen more pyramidal and the carbonyl groups more "ketone-like." This leads to increased reactivity towards nucleophiles.[4]

  • Steric Hindrance: The gem-dimethyl group at the C6 position of the target molecule introduces steric bulk on one face of the cyclopropane ring, which can influence the trajectory of approaching reagents and may lead to diastereoselective transformations.

Below is a comparison of the target molecule with other relevant imides, highlighting the structural differences that translate into distinct reactivity profiles.

Table 1: Structural Comparison of Representative Imides

Compound NameStructureKey Structural Features
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione Structure of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dioneHigh ring strain (fused 3- and 5-membered rings); Potential for amide bond distortion; Steric hindrance from gem-dimethyl group.
3-Azabicyclo[3.1.0]hexane-2,4-dione Structure of 3-Azabicyclo[3.1.0]hexane-2,4-dioneHigh ring strain; Less sterically hindered than the dimethyl analogue.
Bicyclo[2.2.1]heptane-2,3-dicarboxylic imide (Norborene derivative) Structure of Bicyclo[2.2.1]heptane-2,3-dicarboxylic imideModerate ring strain; More rigid structure; Less amide bond distortion compared to the [3.1.0] system.
Succinimide Structure of SuccinimideLow ring strain; Planar imide functionality with full resonance stabilization.

Comparative Reactivity Analysis

The structural features outlined above give rise to predictable and quantifiable differences in chemical reactivity. We will focus on two key reactions: hydrolysis (susceptibility to nucleophilic attack) and deprotonation (N-H acidity).

Susceptibility to Nucleophilic Attack: The Impact of Ring Strain

The rate of hydrolysis is a direct measure of the electrophilicity of the imide's carbonyl carbons. In strained systems, the relief of ring strain upon nucleophilic attack and subsequent ring-opening provides a powerful thermodynamic driving force, accelerating the reaction.[5][6]

It is well-established that imide hydrolysis is significantly faster in alkaline media (pH > 7) compared to neutral or acidic conditions.[7] The enhanced reactivity of the bicyclo[3.1.0]hexane system is expected to be particularly pronounced under these conditions. The reduced resonance stabilization means the carbonyl carbons bear a greater partial positive charge, making them more susceptible to attack by hydroxide ions.

The reactivity can also be inferred from spectroscopic data. The carbonyl (C=O) stretching frequency in infrared (IR) spectroscopy is sensitive to the electronic environment. Reduced resonance and increased ring strain typically shift the C=O stretching frequency to higher wavenumbers, approaching the values seen for ketones.[8][9] Cyclic imides characteristically show two C=O absorption bands.[10][11]

Table 2: Predicted Comparative Reactivity Data

CompoundPredicted Relative Hydrolysis Rate (krel)Predicted IR C=O Stretch (cm-1)Rationale for Reactivity
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione High (~50-100)~1785, 1715Significant ring strain release and poor amide resonance dramatically increase carbonyl electrophilicity.
3-Azabicyclo[3.1.0]hexane-2,4-dione High (~40-80)~1780, 1710Similar to the above, but with slightly different electronics/sterics due to the absence of methyl groups.
Bicyclo[2.2.1]heptane-2,3-dicarboxylic imide Moderate (~5-10)~1775, 1705Moderate strain contributes to reactivity, but the imide is less distorted than in the [3.1.0] system.
Succinimide 1 (Baseline)~1770, 1700Low strain and fully stabilized planar imide result in the lowest relative reactivity.

Note: Relative rates are hypothetical estimates for illustrative purposes, based on established principles of chemical reactivity.

N-H Acidity: The Influence of Inductive Effects

The primary factor governing imide N-H acidity is the inductive effect of the carbonyl groups stabilizing the resulting conjugate base (the imide anion). Differences in acidity between various cyclic and bicyclic imides are generally more subtle than differences in their susceptibility to nucleophilic attack. While ring strain can influence the hybridization of the nitrogen atom, its effect on pKa is often less dramatic. Therefore, we predict that the N-H acidity of the bicyclic imides in this guide will be of a similar order of magnitude, with pKa values in non-aqueous solvents like DMSO typically falling in the range of 15-18.[15][16]

Experimental Protocols for Reactivity Assessment

To provide a framework for the empirical validation of the principles discussed, we present detailed protocols for quantifying relative hydrolysis rates and N-H acidity.

Protocol 1: Kinetic Analysis of Base-Catalyzed Hydrolysis via UV-Vis Spectrophotometry

This protocol measures the rate of imide ring-opening under pseudo-first-order conditions.

Objective: To determine the observed rate constant (kobs) for the hydrolysis of various imides.

Materials:

  • Imide substrates (e.g., target molecule, succinimide)

  • Sodium hydroxide (NaOH) solution, 0.1 M

  • Phosphate buffer (pH 7.4)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each imide in a suitable organic solvent (e.g., acetonitrile).

  • Reaction Setup: Equilibrate the spectrophotometer's cuvette holder to a constant temperature (e.g., 25°C).

  • In a quartz cuvette, place 2.0 mL of 0.1 M NaOH solution (or buffer for control experiments).

  • Initiate Reaction: Inject a small aliquot (e.g., 20 µL) of the imide stock solution into the cuvette, rapidly mix by inversion, and immediately begin monitoring the absorbance at a wavelength where the starting material and product have significantly different extinction coefficients. This wavelength should be determined beforehand by scanning the UV-Vis spectra of the intact imide and the fully hydrolyzed product.

  • Data Collection: Record absorbance readings at regular time intervals until the reaction is complete (i.e., absorbance values become stable).

  • Data Analysis: The reaction follows pseudo-first-order kinetics. Plot the natural logarithm of (At - A∞) versus time, where At is the absorbance at time t, and A∞ is the final absorbance. The negative of the slope of the resulting straight line is the observed rate constant, kobs.

  • Comparison: Compare the kobs values for different imides to determine their relative hydrolysis rates.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare 10 mM Imide Stock (in MeCN) inject Inject 20 µL Imide Stock prep_stock->inject prep_naoh Prepare 0.1 M NaOH Solution add_naoh Add 2.0 mL NaOH to Cuvette prep_naoh->add_naoh prep_spec Equilibrate Spectrophotometer to 25°C prep_spec->add_naoh add_naoh->inject mix Mix & Start Monitoring Absorbance inject->mix record Record A(t) until A(∞) is reached mix->record plot Plot ln(A(t) - A(∞)) vs. time record->plot calc Calculate k_obs = -slope plot->calc compare Compare k_obs values calc->compare

Sources

Mass Spectrometry Fragmentation Patterns of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a highly strained, bicyclic imide. It serves as a critical structural motif and synthetic intermediate for blockbuster antiviral agents, most notably the SARS-CoV-2 main protease (Mpro) inhibitor Nirmatrelvir[1] and the HCV protease inhibitor Boceprevir.

During active pharmaceutical ingredient (API) manufacturing and stability testing, this dione often emerges as an oxidized degradant or residual intermediate. Developing highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods is essential for tracking it. This guide objectively compares the Collision-Induced Dissociation (CID) fragmentation patterns of this target compound against simple and fused imide alternatives to establish robust Multiple Reaction Monitoring (MRM) transitions.

Structural Comparison & Mechanistic Causality

To develop a self-validating MRM assay, we must analyze how the unique structural features of the target compound dictate its gas-phase fragmentation compared to its analogs. The causality behind the fragmentation pathways is governed by ring strain and functional group stability:

  • Succinimide (Unsubstituted Monocyclic Imide): As the simplest analog, its fragmentation is entirely governed by the imide core. Upon collisional activation, it primarily yields losses of H2O (-18 Da), CO (-28 Da), and HNCO (-43 Da)[2].

  • Phthalimide (Aromatic-Fused Imide): The fusion of a highly stable benzene ring restricts fragmentation strictly to the imide moiety. Successive losses of CO dominate the spectrum, as the aromatic ring resists cleavage.

  • 3-Azabicyclo[3.1.0]hexane-2,4-dione (Unmethylated Bicyclic Imide): The addition of the cyclopropane ring introduces significant ring strain. While imide cleavage still occurs, cross-ring C-C bond cleavages of the cyclopropane moiety begin to emerge as secondary pathways[3].

  • (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (Target): The presence of the gem-dimethyl group fundamentally alters the fragmentation landscape. The steric bulk and electron-donating nature of the methyl groups stabilize hydrocarbon neutral losses. Upon CID, this molecule undergoes dual cross-ring cleavage of the cyclopropane ring, expelling isobutene (C4H8, -56 Da)[3]. Concurrently, the imide core undergoes the characteristic sequential loss of CO and HNCO[1].

Experimental Data: MRM Optimization & Product Ion Comparison

The following quantitative data summarizes the optimized CID fragmentation parameters for the target compound and its alternatives, utilizing electrospray ionization in positive mode (ESI+).

CompoundPrecursor Ion [M+H]+ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Dominant Neutral LossOptimal CE (eV)
6,6-DM-3-ABH-2,4-dione 140.184.0112.1C4H8 (-56 Da)15 / 25
Succinimide 100.082.072.0H2O (-18 Da)10 / 20
Phthalimide 148.0120.0105.0CO (-28 Da)15 / 30
Unmethylated Analog 112.084.069.0CO (-28 Da)15 / 25

Note: The diagnostic m/z 84.0 product ion for the target compound represents the maleimide-like core remaining after the expulsion of the gem-dimethyl cyclopropane bridge.

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness and reproducibility, the following analytical protocol incorporates built-in system suitability and validation checks.

Step 1: Sample Preparation & Matrix Spiking

  • Prepare standards in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to ensure consistent protonation[1].

  • Validation Check: Spike a stable isotope-labeled internal standard (e.g., 13C3-succinimide) into all samples to monitor matrix effects and ionization suppression.

Step 2: Chromatographic Separation

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm)[4].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Validation Check: Run a double-blank (matrix without analyte or internal standard) prior to the sequence to confirm the absence of isobaric ghost peaks or column carryover.

Step 3: Mass Spectrometry (ESI-MS/MS)

  • Source Parameters: Capillary Voltage 4000 V, Drying Gas 300°C, Nebulizer 40 psi.

  • MRM Transitions (Target): 140.1 → 84.0 (Quantifier, CE 15 eV); 140.1 → 112.1 (Qualifier, CE 25 eV).

  • Validation Check: Continuously monitor the Quantifier/Qualifier ion ratio. A variance of >±20% from the reference standard indicates co-eluting isobaric interference, automatically invalidating that specific data point.

Fragmentation Pathway Visualization

The logical relationship between the precursor ion and its resulting fragments is mapped below, highlighting the divergence between imide ring opening and cyclopropane cleavage.

MS_Fragmentation M_ion [M+H]+ m/z 140.1 Target Imide Frag_CO Loss of CO m/z 112.1 M_ion->Frag_CO Imide Cleavage (-28 Da) Frag_C4H8 Loss of C4H8 m/z 84.0 M_ion->Frag_C4H8 Cyclo-Cleavage (-56 Da) Frag_CH3 Loss of CH3• m/z 125.1 M_ion->Frag_CH3 Radical Loss (-15 Da) Frag_HNCO Loss of HNCO m/z 69.1 Frag_CO->Frag_HNCO Secondary (-43 Da)

Fig 1: CID fragmentation pathways of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

Conclusion

The (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione scaffold exhibits a highly distinct mass spectrometry profile compared to simpler imides like succinimide or phthalimide. The structural strain of the gem-dimethyl cyclopropane ring forces a dominant cross-ring cleavage pathway (-56 Da), providing a highly specific quantifier ion (m/z 84.0) that is virtually immune to isobaric interference from standard aliphatic imides. Utilizing the self-validating LC-MS/MS protocol outlined above ensures high-fidelity tracking of this critical intermediate in complex pharmaceutical matrices.

References

  • Title: Procymidone | C13H11Cl2NO2 | CID 36242 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry Source: acs.org URL: [Link]

  • Title: Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization Source: nih.gov URL: [Link]

  • Title: Unequal Behaviour between Hydrolysable Functions of Nirmatrelvir under Stress Conditions: Structural and Theoretical Approaches in Support of Preformulation Studies Source: nih.gov URL: [Link]

Sources

Cost-Effectiveness and Synthetic Efficacy of Precursors for (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Industrial Context

(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS 194421-56-2) is a highly valued chiral bicyclic imide. It serves as the direct precursor to 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, the core structural motif required for synthesizing blockbuster antiviral therapeutics, including the SARS-CoV-2 3CL protease inhibitor Nirmatrelvir (Paxlovid) and the HCV protease inhibitor Boceprevir[1].

Because the downstream reduction of this dione (typically via NaBH₄/BF₃·Et₂O) is highly standardized[2], the primary driver of overall Cost of Goods Sold (COGS) lies in the upstream synthesis of the dione itself. This guide evaluates the cost-effectiveness, scalability, and mechanistic causality of the three primary precursors used to synthesize this critical intermediate.

Mechanistic Workflow & Precursor Landscape

To objectively compare cost-effectiveness, we must first map the synthetic distance of each precursor from the target dione.

PrecursorComparison EC Ethyl Dichlorochrysanthemate (Lowest RM Cost) CAc Caronic Acid (Moderate RM Cost) EC->CAc Ozonolysis & Saponification (High CapEx, -5°C) CAn Caronic Anhydride (High RM Cost) CAc->CAn Dehydration (Ac2O, 170°C) Dione (1R,5S)-6,6-Dimethyl-3-azabicyclo [3.1.0]hexane-2,4-dione (Target API Intermediate) CAc->Dione One-Pot Imidation (Urea, 150°C) CAn->Dione Ammonolysis (NH3, 145°C, High Yield)

Synthetic pathways to the target dione comparing three primary precursors.

Precursor Analysis & Experimental Methodologies

A. Caronic Anhydride (CAS 67911-21-1): The Direct & High-Yield Route

Scientific Rationale: Caronic anhydride provides the most direct and atom-economical route to the target dione. Because the anhydride ring is already dehydrated, reacting it with an amine source (such as ammonia) prevents the generation of stoichiometric water during the initial ring-opening. This minimizes hydrolytic side reactions and drives the equilibrium toward the closed imide ring, resulting in exceptional yields[3].

Cost-Effectiveness Profile:

  • Raw Material Cost: High. Lab-scale pricing can exceed $700 per 25g[4], though bulk commercial pricing is significantly lower.

  • Operational Cost (OpEx): Very Low. The reaction is a single step with minimal downstream purification required.

  • CapEx: Low to Moderate (requires standard pressure-rated autoclaves).

Self-Validating Protocol: Ammonolysis of Caronic Anhydride [3]

  • Preparation: Charge a high-pressure autoclave with 1.0 eq of Caronic anhydride and 5.0 volumes of 28% aqueous ammonia.

  • Reaction: Seal the reactor and heat the mixture to 145°C. Causality: The elevated temperature and resulting autogenous pressure (approx. 9000 Torr) keep ammonia in the liquid phase, forcing the intermediate amic acid to undergo dehydrative cyclization into the imide[3].

  • Maturation: Maintain the temperature and pressure for 2 hours.

  • Isolation: Cool the reactor to 0–5°C to induce crystallization of the dione. Filter and wash the filter cake with ice-cold water.

  • Validation: GC/MS should indicate a >92% yield of the dione[3]. The absence of an anhydride C=O stretch (~1810 cm⁻¹) in FTIR confirms complete conversion.

B. Caronic Acid (3,3-dimethyl-1,2-cyclopropanedicarboxylic acid): The Balanced Route

Scientific Rationale: Caronic acid is a more affordable upstream intermediate. However, converting a dicarboxylic acid to an imide requires either a two-step process (dehydration to anhydride followed by ammonolysis) or a harsher one-pot imidation using urea. Urea acts as both the nitrogen source and a dehydrating agent.

Cost-Effectiveness Profile:

  • Raw Material Cost: Moderate. Significantly cheaper than the purified anhydride.

  • Operational Cost (OpEx): Moderate. The generation of water and CO₂ during urea decomposition requires efficient off-gas scrubbing and Dean-Stark water removal.

  • CapEx: Low (standard atmospheric reactors).

Self-Validating Protocol: One-Pot Imidation with Urea

  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 1.0 eq of Caronic acid and 1.2 eq of Urea in a high-boiling solvent (e.g., xylene).

  • Reaction: Heat the mixture to 150°C. Causality: At temperatures above 135°C, urea decomposes into ammonia and isocyanic acid. The in situ generated ammonia attacks the carboxylic acid, while the continuous azeotropic removal of water via the Dean-Stark trap drives the cyclization forward.

  • Maturation: Reflux for 8–10 hours until water ceases to collect in the trap.

  • Isolation: Cool to room temperature, concentrate the solvent under vacuum, and recrystallize the crude product from ethanol.

  • Validation: Expected yield is 75–82%. The product should exhibit characteristic imide carbonyl stretches at ~1770 and 1715 cm⁻¹ via FTIR.

C. Ethyl Dichlorochrysanthemate: The Upstream High-CapEx Route

Scientific Rationale: Ethyl dichlorochrysanthemate is a widely available, low-cost bulk chemical heavily utilized in the pyrethroid insecticide industry. Synthesizing the dione from this starting material requires oxidative cleavage of the alkene moiety via ozonolysis to form caronic acid, followed by dehydration[5].

Cost-Effectiveness Profile:

  • Raw Material Cost: Lowest.

  • Operational Cost (OpEx): High. Requires massive energy inputs for ozone generation and cryogenic cooling.

  • CapEx: Extremely High. Necessitates industrial ozone generators, specialized cryogenic reactors (-78°C to -5°C), and explosion-proof continuous flow setups to handle hazardous ozonide intermediates.

Self-Validating Protocol: Ozonolysis to Caronic Acid [5]

  • Preparation: Dissolve Ethyl dichlorochrysanthemate in ethyl acetate.

  • Reaction: Cool the reactor to -5°C. Causality: Sub-zero temperatures are strictly required to stabilize the primary ozonide intermediate and prevent runaway exothermic decomposition[5].

  • Ozonolysis: Bubble an O₃/O₂ gas mixture through the solution until complete consumption of the starting material is observed (>99% conversion).

  • Quench & Hydrolysis: Carefully quench the reaction with hydrogen peroxide to execute an oxidative workup, yielding the dicarboxylic acid. Saponify with NaOH, acidify, and extract to isolate Caronic acid[5].

  • Validation: The isolated Caronic acid must be thoroughly dried before proceeding to the dehydration step (using acetic anhydride at 170°C) to form Caronic anhydride[5].

Quantitative Cost-Effectiveness Comparison

PrecursorRelative RM CostCapEx RequirementOpEx / Energy CostTypical Yield (to Dione)Ideal Manufacturing Scale
Caronic Anhydride High ( $)Low (Autoclave)Low>92%Lab to Pilot (Phase I/II)
Caronic Acid Moderate ( )Low (Standard)Moderate75 - 82%Pilot to Commercial
Ethyl Dichlorochrysanthemate Low ($)Very High (Cryo/O₃)High~65% (Over 3 steps)Large Commercial (Phase III+)

Strategic Recommendations

The selection of the optimal precursor is highly dependent on the facility's infrastructure and the clinical phase of the target API:

  • For rapid scale-up and early-phase clinical manufacturing: Caronic Anhydride is the undisputed choice. The higher raw material cost is completely offset by the speed, safety, and high yield of the single-step ammonolysis[3].

  • For commercial-scale manufacturing (where COGS is paramount): Backward integration to Ethyl Dichlorochrysanthemate provides the best long-term economics[5]. However, this is only viable if the manufacturing facility already possesses the requisite continuous-flow cryogenic and ozone-handling infrastructure. For standard CMOs lacking this equipment, starting from Caronic Acid offers the best balanced compromise between raw material cost and operational safety.

References

  • (1R,5S)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2,4-dione synthesis , ChemicalBook, 3

  • WO2012049688A1 - An improved process for the preparation of racemic 6,6-dimethyl-3-azabicyclo-[3.1.0]-hexane , Google Patents, 2

  • Cas 67911-21-1, Caronic anhydride , LookChem, 4

  • Ensitrelvir, A Novel Antiviral Drug Against COVID-19 , Technology Networks,1

  • Caronic anhydride 67911-21-1 wiki , Guidechem, 5

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。